molecular formula C16H14Cl2N2O3 B5096916 ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5096916
M. Wt: 353.2 g/mol
InChI Key: WAOSBWQJHRFISR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, cyano, and carboxylate groups, along with a dichlorophenyl moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. For instance, the use of thiourea dioxide as a catalyst in an aqueous medium has been reported to be effective for the synthesis of similar pyran derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives such as:

    Methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester: Lacks the dichlorophenyl moiety. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-3-22-16(21)13-8(2)23-15(20)10(7-19)14(13)9-4-5-11(17)12(18)6-9/h4-6,14H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOSBWQJHRFISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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